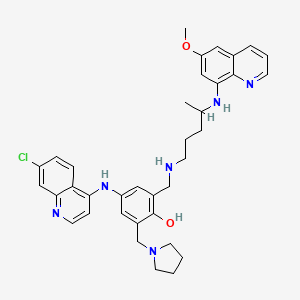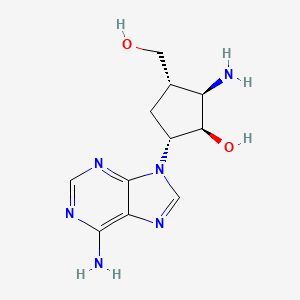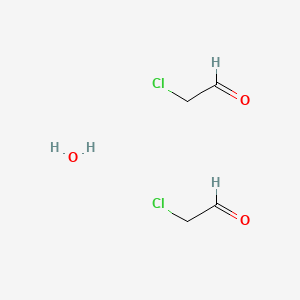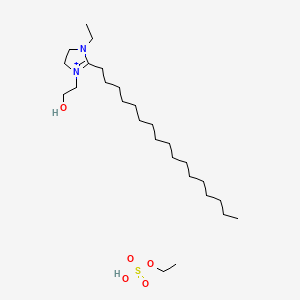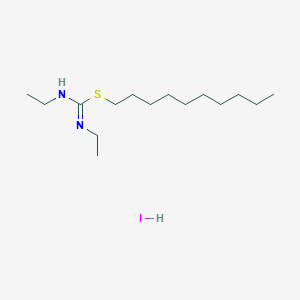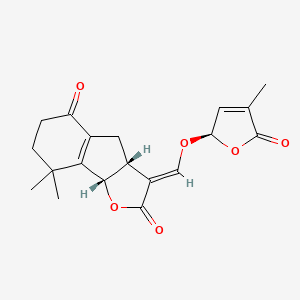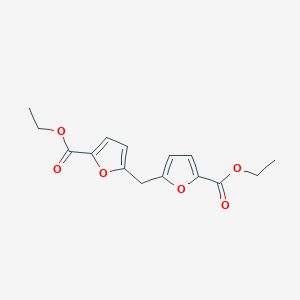
Diethyl 5,5'-methanediyldifuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5’-methanediyldifuran-2-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
The synthesis of diethyl 5,5’-methanediyldifuran-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed reactions of furans with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate . These intermediates can then be further reacted to form diethyl 5,5’-methanediyldifuran-2-carboxylate.
Chemical Reactions Analysis
Diethyl 5,5’-methanediyldifuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furan-2,5-dicarboxylic acid .
Scientific Research Applications
Diethyl 5,5’-methanediyldifuran-2-carboxylate has several scientific research applications In chemistry, it is used as a precursor for the synthesis of various furan-based compoundsIn the industrial sector, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of diethyl 5,5’-methanediyldifuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Diethyl 5,5’-methanediyldifuran-2-carboxylate can be compared with other similar compounds, such as methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of diethyl 5,5’-methanediyldifuran-2-carboxylate make it particularly useful in certain applications, such as the synthesis of specialized polymers and pharmaceuticals .
Conclusion
Diethyl 5,5’-methanediyldifuran-2-carboxylate is a versatile compound with a wide range of applications in chemistry, biology, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this important compound.
Properties
CAS No. |
30990-15-9 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
ethyl 5-[(5-ethoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
SVGLNEWMLNSOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


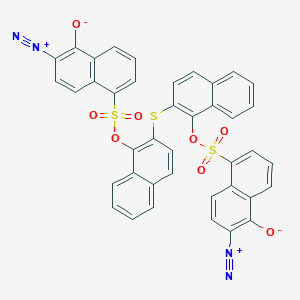
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
